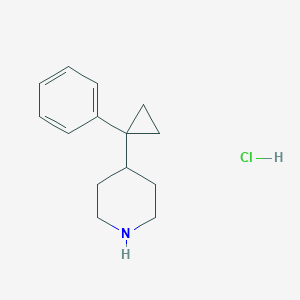

4-(1-Phenylcyclopropyl)piperidine;hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-(1-Phenylcyclopropyl)piperidine;hydrochloride is a chemical compound with the CAS number 2580226-62-41. However, there is limited information available about this specific compound.

Synthesis Analysis

The synthesis of 4-(1-Phenylcyclopropyl)piperidine;hydrochloride is not well-documented in the available literature. However, the synthesis of similar piperidine derivatives often involves reactions such as hydrogenation, cyclization, cycloaddition, annulation, and amination2.Molecular Structure Analysis

The molecular structure of 4-(1-Phenylcyclopropyl)piperidine;hydrochloride is not readily available in the literature. However, it’s known that the compound has a molecular weight of 237.773.Chemical Reactions Analysis

The specific chemical reactions involving 4-(1-Phenylcyclopropyl)piperidine;hydrochloride are not well-documented in the available literature. However, piperidine derivatives are known to participate in various intra- and intermolecular reactions leading to the formation of various substituted piperidines2.Physical And Chemical Properties Analysis

The physical and chemical properties of 4-(1-Phenylcyclopropyl)piperidine;hydrochloride are not well-documented in the available literature. However, it’s known that the compound is a powder at room temperature3.Applications De Recherche Scientifique

Anti-Acetylcholinesterase Activity

- Piperidine Derivatives as Anti-Acetylcholinesterase Agents : A series of piperidine derivatives, including 4-(1-Phenylcyclopropyl)piperidine hydrochloride, were synthesized and evaluated for anti-acetylcholinesterase (anti-AChE) activity. The introduction of bulky moieties and phenyl groups significantly enhanced their activity. These compounds, especially 1-benzyl-4-[2-(N-[4'-(benzylsulfonyl) benzoyl]-N-methylamino]ethyl]piperidine hydrochloride, showed potent inhibition of acetylcholinesterase, making them potential candidates for antidementia agents (Sugimoto et al., 1990).

Cytotoxic and Anticancer Agents

- Piperidine Compounds as Cytotoxic Agents : Certain 4-(beta-Arylvinyl)-3-(beta-arylvinylketo)-1-ethyl-4-piperidinol hydrochlorides, related to the piperidine structure, demonstrated significant cytotoxicity against various cancer cells. These compounds emerged as a new class of cytotoxic and anticancer agents, with some showing promising activity against colon cancers (Dimmock et al., 1998).

Gastric Antisecretory Agents

- Piperidine Derivatives for Gastric Antisecretory Activity : 4-(Diphenylmethyl)-1-[(imino)methyl]piperidines, structurally related to 4-(1-Phenylcyclopropyl)piperidine, showed potent gastric antisecretory properties. These compounds, especially fenoctimine, demonstrated significant efficacy without anticholinergic activity, indicating potential for treating peptic ulcer disease (Scott et al., 1983).

Antimycobacterial Agents

- Spiro-piperidin-4-ones as Antimycobacterial Agents : The synthesis of spiro-piperidin-4-ones, which are structurally related to piperidine derivatives, demonstrated potent in vitro and in vivo activity against Mycobacterium tuberculosis. These compounds, including 4-(4-fluorophenyl)-5-phenylpyrrolo(spiro[2.3'']oxindole)spiro[3.3']-1'-methyl-5'-(4-fluorophenylmethylidene)piperidin-4'-one, were found to be significantly more potent than existing treatments like isoniazid and ciprofloxacin (Kumar et al., 2008).

Safety And Hazards

The safety and hazards associated with 4-(1-Phenylcyclopropyl)piperidine;hydrochloride are not well-documented in the available literature. However, it’s known that the compound is associated with hazard statements H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation3.

Orientations Futures

The future directions for research on 4-(1-Phenylcyclopropyl)piperidine;hydrochloride are not well-documented in the available literature. However, given the importance of piperidine derivatives in the pharmaceutical industry, further research into the synthesis, properties, and potential applications of this compound could be beneficial2.

Propriétés

IUPAC Name |

4-(1-phenylcyclopropyl)piperidine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19N.ClH/c1-2-4-12(5-3-1)14(8-9-14)13-6-10-15-11-7-13;/h1-5,13,15H,6-11H2;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMHUNUAVXVZQBS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1C2(CC2)C3=CC=CC=C3.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20ClN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

237.77 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(1-Phenylcyclopropyl)piperidine;hydrochloride | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(butylthio)-4-(2-ethoxybenzyl)thieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one](/img/structure/B2469074.png)

![N-{[1-(pyrimidin-2-yl)pyrrolidin-2-yl]methyl}-3-(trifluoromethyl)benzamide](/img/structure/B2469075.png)

![Ethyl 6-benzyl-2-(thiophene-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2469077.png)

![Tert-butyl 3-oxo-2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate](/img/structure/B2469079.png)

![2-(2-Furyl)-4-[(4-methylphenyl)sulfonyl]-5-[benzylamino]-1,3-oxazole](/img/structure/B2469084.png)

![4-(3-(benzo[d]thiazol-2-yloxy)azetidine-1-carbonyl)-N-methyl-N-phenylbenzenesulfonamide](/img/structure/B2469092.png)

![[2-(5-Isopropyl-1,2,4-oxadiazol-3-yl)ethyl]methylamine hydrochloride](/img/structure/B2469093.png)